molecular formula C11H13FN2 B2762994 4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline CAS No. 1877445-48-1

4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline

Cat. No. B2762994
CAS RN: 1877445-48-1
M. Wt: 192.237
InChI Key: WIWQHAJCZYSABF-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds . Another approach involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

Quinoxaline is a bicyclic compound, structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific compound you mentioned, “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline”, would have a cyclopropyl group attached to the 4th carbon atom and a fluorine atom attached to the 5th carbon atom of the quinoxaline ring.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, they can participate in aromatic nucleophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, quinoxaline derivatives are crystalline compounds . The presence of the cyclopropyl and fluoro groups would likely affect its properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : The synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane showcases the reactivity of fluoro-substituted cyclopropyl compounds in organic synthesis, providing a pathway to highly functionalized dienes used in cycloaddition reactions (Patrick et al., 2002).

Fluorescent Quinoxaline Derivatives : Research on the fluorescence properties of 2,3-functionalized quinoxalines indicates that the structural modifications of quinoxaline derivatives can significantly impact their optical properties, making them suitable for applications in fluorescence studies and material science (Touzani et al., 2001).

Pharmacological Applications

GPCR Ligands and Anticancer Potential : Novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines were evaluated for their role as GPCR ligands, showing significant potential in cancer therapy due to their PI3-Kinase inhibition capabilities, indicating a new class of anticancer drugs with thrombolytic effects (Thangarasu et al., 2018).

Antimicrobial Activity : Synthesis and evaluation of amide derivatives of quinolone, including those with cyclopropyl and fluoro substitutions, have demonstrated potent antimicrobial properties against various bacterial strains, contributing to the development of new antibiotics (Patel et al., 2007).

Material Science and Sensing Applications

Anion Receptors and Sensors : The development of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds as neutral anion receptors showcases the utility of fluorinated quinoxaline derivatives in creating sensors with augmented affinities and enhanced selectivities for anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives, for example, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The study of quinoxaline and its derivatives is a vibrant field with many potential applications in medicine and other industries . Future research could focus on developing new synthetic methods, exploring new applications, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQHAJCZYSABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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